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Compound of Interest

Compound Name: 3-bromo-1-methyl-1H-pyrazole

Cat. No.: B131780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic

compound 3-bromo-1-methyl-1H-pyrazole. The information compiled herein, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is

essential for the unequivocal identification, characterization, and quality control of this

compound in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 3-bromo-1-methyl-1H-pyrazole is summarized in the following

tables, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for 3-bromo-1-methyl-1H-pyrazole

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.25 d 2.0 1H H5

6.25 d 2.4 1H H4

3.88 s - 3H N-CH₃
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Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Mass Spectrometry Data for 3-bromo-1-methyl-1H-pyrazole

m/z Relative Intensity Assignment

162 High [M+2]⁺ (with ⁸¹Br)

160 High [M]⁺ (with ⁷⁹Br)

42 High [C₂H₂N]⁺

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Specific experimental ¹³C NMR and IR data for 3-bromo-1-methyl-1H-pyrazole were not

available in the searched literature. The following sections on ¹³C NMR and IR are based on

general knowledge of pyrazole derivatives and data from closely related compounds. They are

intended to be illustrative and predictive rather than experimentally confirmed for this specific

molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-bromo-1-methyl-1H-pyrazole

Chemical Shift (δ) ppm Assignment

~140-150 C5

~120-130 C3-Br

~105-115 C4

~35-40 N-CH₃

Note: These are estimated chemical shift ranges based on known data for substituted

pyrazoles.

Table 4: Predicted IR Absorption Bands for 3-bromo-1-methyl-1H-pyrazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3150 Medium C-H stretching (aromatic)

~2900-3000 Medium C-H stretching (methyl)

~1500-1600 Medium-Strong
C=N and C=C stretching

(pyrazole ring)

~1400-1450 Medium C-H bending (methyl)

~1000-1100 Strong C-N stretching

~600-700 Strong C-Br stretching

Note: These are predicted absorption ranges based on characteristic functional group

frequencies.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are based on standard practices for the analysis of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-bromo-1-methyl-1H-pyrazole is dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1

second, and an acquisition time of 4 seconds. A sufficient number of scans are co-added to

ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy (General Protocol): The ¹³C NMR spectrum would be acquired on the

same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is typically

used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds,

and a large number of scans to achieve adequate sensitivity.
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Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): A sample of 3-bromo-1-methyl-1H-
pyrazole, dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate, is

injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven

temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure separation of the analyte. The separated compound is

then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode

at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Infrared (IR) Spectroscopy (General Protocol)
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the liquid sample is placed directly

onto the ATR crystal of an FTIR spectrometer. The spectrum is recorded over the range of

4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted

from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic characterization of a small molecule like 3-bromo-1-
methyl-1H-pyrazole is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-bromo-1-methyl-1H-pyrazole:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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